Product packaging for 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one(Cat. No.:CAS No. 909186-02-3)

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one

Número de catálogo: B1375552
Número CAS: 909186-02-3
Peso molecular: 226.03 g/mol
Clave InChI: DFJTZYVLCLRQQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3-Bromopyrido[2,3-D]pyridazin-8(7H)-one is a fused, bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyridazinone core annulated with a pyridine ring, a structure recognized as a privileged scaffold capable of providing ligands for various biological receptors due to its resemblance to endogenous purine bases found in DNA and RNA . The presence of the bromine atom at the 3-position makes it a versatile synthetic intermediate, amenable to further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create diverse chemical libraries for biological screening . Compounds based on this and related diazine-fused structures have been widely studied for their broad spectrum of biological activities. Research on analogous heterocycles has demonstrated potential applications as kinase inhibitors, anticancer agents, and antimicrobials . Specifically, such scaffolds have shown promise in targeting tyrosine kinases, including mutant forms of the Epidermal Growth Factor Receptor (EGFR) relevant to non-small-cell lung cancer, and in exhibiting antibacterial efficacy against pathogens like E. coli and S. aureus . The specific substitution pattern on the core scaffold, particularly at the bromine position, is critical for modulating its biological activity and physicochemical properties. This product is intended for research purposes as a key building block in the synthesis of more complex molecules for pharmaceutical development and biological evaluation. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3O B1375552 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one CAS No. 909186-02-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-bromo-7H-pyrido[2,3-d]pyridazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-5-1-4-2-10-11-7(12)6(4)9-3-5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJTZYVLCLRQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC(=O)C2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738385
Record name 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909186-02-3
Record name 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromopyrido 2,3 D Pyridazin 8 7h One and Analogous Pyridopyridazinones

Established Synthetic Pathways for Pyridopyridazinone Core Structures

The construction of the fundamental pyridopyridazinone framework can be achieved through the strategic cyclization of appropriately substituted monocyclic precursors. The two primary approaches involve starting with either a pre-existing pyrimidine (B1678525) ring and building the pyridine (B92270) portion, or conversely, forming the pyridazine (B1198779) ring onto a preformed pyridone structure.

Construction from Preformed Pyrimidine Ring Systems

The synthesis of pyridopyridazinone analogs, such as pyrido[2,3-d]pyrimidin-7(8H)-ones, from preformed pyrimidine rings offers a versatile route to this class of compounds. This strategy typically involves a 4-aminopyrimidine derivative that is appropriately substituted at the 5-position to facilitate the annulation of the adjacent pyridine ring. nih.govjocpr.com The nature of the substituent at C5 and the choice of the cyclizing agent are critical in determining the final structure and substitution pattern of the resulting bicyclic system. nih.gov For instance, a 4-amino-5-bromopyrimidine can serve as a key intermediate, where the bromine atom acts as a leaving group in a subsequent cyclization step. nih.gov Alternatively, a preformed N-substituted pyrimidine-4-amine bearing a reactive functional group like an aldehyde, ester, or nitrile at the C5 position can undergo intramolecular cyclization or condensation with a suitable partner to form the pyridine ring. nih.gov

While these methods are well-established for pyrido[2,3-d]pyrimidinones, the analogous construction of the pyridopyridazinone core would similarly rely on the reaction of a substituted aminopyrimidine with a precursor that provides the necessary carbon atoms to form the pyridazine ring, followed by cyclization.

Construction from Preformed Pyridone Ring Systems

A more direct and recently reported method for the synthesis of the pyridopyridazinone core involves the annulation of a preformed 2-pyridone ring. This approach has been successfully employed in the synthesis of a series of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives. nih.govrsc.org

The key steps in this synthetic sequence are outlined below:

StepReactantsConditionsProduct
1β-enamino diketones, active methylene reagents (e.g., malononitrile, ethyl cyanoacetate)EtOH, reflux, 6–24 hPolyfunctionalized 2-pyridone substrates
22-pyridone substrates, hydrazine monohydrateEtOH/MeCN (1:1), reflux, 6–16 h3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones

Targeted Synthesis of Brominated Pyridopyridazinone Derivatives

The introduction of a bromine atom at a specific position on the pyridopyridazinone scaffold, as in 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one, requires careful consideration of bromination strategies and the synthesis of appropriately functionalized precursors.

Bromination Strategies and Regioselectivity

The direct bromination of the pyrido[2,3-d]pyridazin-8(7H)-one ring system to achieve regioselective substitution at the C3 position is a challenging transformation. The electronic nature of the heterocyclic system, influenced by the electron-withdrawing pyridazinone ring and the pyridine nitrogen, dictates the preferred sites of electrophilic attack.

While specific studies on the bromination of pyrido[2,3-d]pyridazin-8(7H)-one are not extensively documented, general principles of electrophilic aromatic substitution on related heterocyclic systems can be considered. The reactivity and regioselectivity will be highly dependent on the reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide, bromine) and the presence of a catalyst.

Alternatively, a Sandmeyer-type reaction could be envisioned for the introduction of a bromine atom. bohrium.comwikipedia.orgorganic-chemistry.orglscollege.ac.inpku.edu.cn This would involve the diazotization of a precursor aminopyridopyridazinone at the 3-position, followed by treatment with a copper(I) bromide salt. This method is a powerful tool for the regioselective introduction of halogens onto aromatic and heteroaromatic rings. bohrium.comlscollege.ac.in

Precursor Chemistry and Intermediate Generation for this compound

Given the potential challenges of direct bromination, a more controlled approach involves the synthesis and cyclization of a precursor that already contains the bromine atom at the desired position. A plausible synthetic route would start from a substituted pyridine derivative, such as 2-amino-3-bromopyridine. The synthesis of this precursor itself can be achieved through the bromination of 2-aminopyridine (B139424). google.com

A potential synthetic pathway to this compound could involve the following key intermediates:

IntermediateDescription
2-Amino-3-bromopyridineA commercially available or readily synthesized starting material.
2-Amino-3-bromopyridine-4-carboxylic acid derivativeThis intermediate would be a key precursor for the formation of the pyridazine ring.
This compoundThe final product, formed by cyclization of the appropriately substituted pyridine precursor with a hydrazine equivalent.

The synthesis of a 2-amino-3-bromopyridine-4-carboxylic acid or a related derivative would be a critical step. This could potentially be achieved through functionalization of the 4-position of 2-amino-3-bromopyridine. Subsequent reaction with a hydrazine source would then lead to the formation of the pyridazinone ring, yielding the target molecule.

Advanced Synthetic Approaches to Pyridopyridazinones

To overcome the limitations of traditional multi-step syntheses and to access a wider range of structurally diverse pyridopyridazinone derivatives, advanced synthetic methodologies are being explored. These include transition-metal catalysis, photocatalysis, and continuous flow synthesis.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling and C-H activation/annulation reactions represent powerful tools for the construction of complex heterocyclic systems. rsc.orgresearchgate.netnih.govnih.govrsc.org These methods could potentially be applied to the synthesis of the pyridopyridazinone core by forming key carbon-carbon or carbon-nitrogen bonds in a highly efficient and selective manner. For example, a palladium-catalyzed annulation reaction could be designed to construct the pyridazine ring onto a pre-functionalized pyridine substrate. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a mild and sustainable method for promoting a variety of chemical transformations, including radical cyclizations. nih.govresearchgate.netresearchgate.net A photocatalytic radical cyclization approach could be envisioned for the synthesis of pyridopyridazinone precursors or for the direct construction of the bicyclic ring system from suitably designed starting materials.

Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for automation and scalability. mdpi.comnih.govmdpi.comflinders.edu.aursc.org The synthesis of pyridopyridazinones could be adapted to a continuous flow process, potentially leading to higher yields, reduced reaction times, and safer handling of reactive intermediates. This approach is particularly attractive for multi-step syntheses, where intermediates can be generated and consumed in a continuous stream without the need for isolation and purification. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. This approach offers significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity.

One notable MCR for the synthesis of pyridazinone cores involves a cascade reaction initiated by the functionalization of alkenes. This method allows for the construction of pyridazinones from simple, unfunctionalized alkenes, diazonium salts, and sodium triflinate through a radical-mediated process, highlighting the versatility of MCRs in forming heterocyclic systems. nih.gov

Another relevant approach is the copper-catalyzed multicomponent cyclization, which combines aldehydes, hydrazines, and alkynylesters to regioselectively produce six-membered pyridazinones. This method effectively avoids the formation of isomeric pyrazole byproducts. The reaction proceeds through a sequence of Michael addition, 1,2-addition, and subsequent cyclization. A variation of this reaction using 2-halobenzaldehydes as starting materials leads to the formation of substituted pyridazinones, demonstrating the adaptability of the method.

A theoretical study on the MCR mechanism for forming related pyrido[2,3-d]pyrimidines from benzaldehyde, Meldrum's acid, and 6-aminouracil breaks the process down into key steps: Knoevenagel condensation, Michael addition, and cyclization. nih.gov This analysis provides mechanistic insights that can inform the design of MCRs for analogous pyridopyridazinone systems.

Table 1: Examples of Multicomponent Reactions for Pyridazinone Synthesis
Reaction TypeReactantsKey FeaturesProduct Class
Cascade Radical ReactionAlkenes, Diazonium Salts, Sodium TriflinateRadical-initiated cascade; Forms pyridazinone core from simple starting materials. nih.govSubstituted Pyridazinones
Copper-Catalyzed CyclizationAldehydes, Hydrazines, AlkynylestersRegioselective for 6-membered ring; Avoids pyrazole isomers.Substituted Pyridazinones
Domino ReactionAromatic Aldehydes, 4-Hydroxycoumarin, 3-AminopyrazolesIodine-catalyzed; Environmentally friendly; Good yields without chromatography. rsc.orgFused Pyridin-6(7H)-ones

Metal-Free Synthesis Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce costs and minimize toxic metal waste. For pyridopyridazinones and related heterocycles, several effective metal-free strategies have been established.

A prominent example is the transition-metal-free (4+2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes (generated in situ from α-halohydrazones). nih.govrsc.orgresearchgate.net This protocol provides an economical and practical route to 1,4,5,6-tetrahydropyridazines, which can be readily oxidized to the corresponding pyridazines. nih.gov The reaction is characterized by high efficiency, a broad substrate scope, good functional group tolerance, and operational simplicity. nih.govresearchgate.net

Analogous metal-free approaches have been successful in constructing related fused heterocyclic systems. For instance, the synthesis of quinazolines, which are structurally similar to pyridopyridazinones, has been achieved through metal-free oxidative annulation of 2-aminobenzophenones with cyanamide derivatives using reagents like p-toluene sulfonic acid (PTSA) or potassium tertiary butoxide (KOtBu). mdpi.com Similarly, tetracyclic pyrido- and pyrazino-thienopyrimidinones have been synthesized via a metal-free pathway involving the heating of an aminothienopyridine carboxylate with a 2-bromopyridine in the presence of cesium carbonate. nih.gov These examples showcase the viability of condensation and cycloaddition reactions under metal-free conditions to build complex heterocyclic scaffolds.

Table 2: Overview of Metal-Free Synthesis Protocols
MethodologyKey Reactants/ReagentsMechanismAdvantagesReference
(4+2) CycloadditionAlkoxyallenes, α-HalohydrazonesIn situ generation of 1,2-diaza-1,3-diene followed by cycloaddition.Economical, high efficiency, wide substrate scope, operational simplicity. nih.govrsc.orgresearchgate.net
Oxidative Annulation2-Aminobenzophenones, CyanamidesAcid or base-mediated condensation and cyclization.Applicable to analogous aza-heterocycles like quinazolines. mdpi.com
Condensation/CyclizationAminothienopyridine carboxylate, 2-Bromopyridine, Cs₂CO₃Nucleophilic aromatic substitution followed by intramolecular cyclization.Effective for complex fused systems without transition metals. nih.gov

Directed Ortho-Metalation Techniques for Substituted Pyridopyridazinones

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho-position. wikipedia.orgnih.gov This generates a stabilized organolithium intermediate that can be trapped with various electrophiles, enabling precise substitution patterns that are often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

The DoM strategy has been effectively applied to the synthesis of substituted pyridines and pyridazines. nih.govresearchgate.netharvard.edu In pyridine systems, common DMGs like amides or carbamates can direct lithiation to the C-3 position. nih.gov For pyridazines, the inherent basicity of the nitrogen atoms can complicate regioselectivity, but the use of sterically hindered metal-amide bases can facilitate controlled functionalization. researchgate.net

A notable application of this technique is in the synthesis of phenolic pyridopyridazinones. In one developed route, a tetrahydropyran (THP) ether serves as an effective DMG for a phenolic hydroxyl group. Applying DoM generates a stable aryllithium intermediate, which is suitable for large-scale batch processing. This intermediate can then undergo acylation and subsequent cyclization with hydrazine to construct the pyridopyridazinone scaffold. This approach avoids the use of less stable intermediates and palladium catalysts, representing a significant process improvement.

Annulation of 2-Pyridone Patterns for Pyridopyridazine-2,8-dione Systems

Another robust method for constructing the pyridopyridazinone core involves the annulation of a pre-formed 2-pyridone ring. This strategy is particularly effective for synthesizing pyrido[2,3-d]pyridazine-2,8-dione derivatives. rsc.orgnih.gov

The synthesis begins with the preparation of polyfunctionalized 2-pyridone substrates. These precursors are typically formed from the reaction of β-enamino diketones with active methylene reagents such as malononitrile or ethyl cyanoacetate. nih.gov The crucial annulation step is then achieved through a cyclocondensation reaction of the substituted 2-pyridone with hydrazine monohydrate. nih.gov This reaction, usually carried out under reflux conditions in a solvent mixture like ethanol/acetonitrile, efficiently closes the pyridazine ring to yield the desired fused dione system. nih.gov Yields for this cyclization step are often good to excellent, ranging from 63% to 99%. nih.gov

This methodology allows for the synthesis of a diverse range of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones, demonstrating its utility in creating libraries of compounds for biological screening. rsc.orgnih.gov

Table 3: Synthesis of Pyrido[2,3-d]pyridazine-2,8-diones via 2-Pyridone Annulation nih.gov
PrecursorFinal Product SeriesReactionYield Range
Polyfunctionalized 2-pyridones (from β-enamino diketones + malononitrile)3,5-Disubstituted pyrido[2,3-d]pyridazine-2,8-diones (4a-g)Cyclocondensation with hydrazine monohydrate in refluxing EtOH/MeCN.Good to excellent (63-99%)
Polyfunctionalized 2-pyridones (from β-enamino diketones + ethyl cyanoacetate)3,5-Disubstituted pyrido[2,3-d]pyridazine-2,8-diones (5a-g)Cyclocondensation with hydrazine monohydrate in refluxing EtOH/MeCN.Good to excellent (63-99%)

Process Research and Development Considerations for Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including process safety, scalability, cost-effectiveness, and robustness. For the synthesis of substituted pyridopyridazinones, process research has focused on developing routes that are both efficient and amenable to kilogram-scale manufacturing.

An important case study involves the large-scale synthesis of phenolic pyridopyridazinones. An initial route employed a p-methoxybenzyl (PMB) ether to protect a phenolic hydroxyl group, followed by a bromine-lithium exchange to generate the necessary aryllithium intermediate. However, this intermediate proved to be unstable, posing significant risks for large-scale batch processing.

Through careful process research and development, an improved route was established. The key modifications included:

Change of Protecting Group: The PMB ether was replaced with a tetrahydropyran (THP) ether.

Modification of Lithiation Strategy: The hazardous bromine-lithium exchange was replaced with a safer and more controlled Directed ortho-Metalation (DoM) on a bromine-free substrate. This generated a significantly more stable aryllithium intermediate.

Process Optimization: A palladium-free, telescoped two-step sequence was developed. This process, consisting of ketone formation via acylation followed by cyclization with hydrazine, was successfully demonstrated in a kilogram-scale laboratory.

This optimized process not only enhanced safety and stability but also streamlined the synthesis, making it more suitable for large-scale production of the target pyridopyridazinone scaffold.

Table 4: Comparison of Synthetic Routes for Large-Scale Production
ParameterInitial RouteOptimized Process
Protecting Group p-Methoxybenzyl (PMB) etherTetrahydropyran (THP) ether
Lithiation Method Bromine-lithium exchangeDirected ortho-Metalation (DoM)
Key Intermediate Unstable aryllithiumStable aryllithium
Catalyst Potentially required palladium catalystsPalladium-free
Process Type Multi-step batch processTelescoped two-step sequence
Scalability Poor due to instabilityDemonstrated at 0.5 kg scale

Chemical Transformations and Derivatization Strategies for 3 Bromopyrido 2,3 D Pyridazin 8 7h One

Utility of Bromine Moiety as a Synthetic Handle

The carbon-bromine bond at the C3-position of the pyridopyridazinone core is amenable to numerous bond-forming reactions. This reactivity is central to its use as a building block for creating libraries of analogs, particularly for exploring structure-activity relationships in drug discovery.

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-nitrogen bonds, and the bromine atom on the pyridopyridazinone scaffold is an ideal electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for forming C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov For 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one, the Suzuki-Miyaura reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position. rsc.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate. nih.govresearchgate.net This strategy has been successfully applied to various brominated heterocyclic systems to generate libraries of compounds for biological screening. kent.ac.ukresearchgate.net

Interactive Table 1: Examples of Suzuki-Miyaura Coupling Partners

Select a boronic acid to see the potential product.

Boronic AcidPotential Product
Phenylboronic acid3-Phenylpyrido[2,3-d]pyridazin-8(7H)-one
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)pyrido[2,3-d]pyridazin-8(7H)-one
Thiophen-2-ylboronic acid3-(Thiophen-2-yl)pyrido[2,3-d]pyridazin-8(7H)-one
Pyridin-3-ylboronic acid3-(Pyridin-3-yl)pyrido[2,3-d]pyridazin-8(7H)-one

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper complexes, is highly effective for introducing alkynyl moieties onto the pyridopyridazinone scaffold. researchgate.netorganic-chemistry.org These alkynyl-substituted products can serve as key intermediates for further transformations or as final compounds with specific electronic or biological properties. scirp.org The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org

Buchwald–Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the 3-bromo position with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. libretexts.org This reaction has replaced harsher classical methods and offers broad functional group tolerance, making it invaluable for synthesizing libraries of N-substituted pyridopyridazinone analogs for pharmaceutical research. wikipedia.orgrsc.org The choice of palladium precursor and phosphine (B1218219) ligand is critical for achieving high efficiency. libretexts.org

Interactive Table 2: Examples of Buchwald-Hartwig Amination Partners

Select an amine to see the potential product.

AminePotential Product
Aniline3-(Phenylamino)pyrido[2,3-d]pyridazin-8(7H)-one
Morpholine3-Morpholinopyrido[2,3-d]pyridazin-8(7H)-one
Cyclohexylamine3-(Cyclohexylamino)pyrido[2,3-d]pyridazin-8(7H)-one
Benzylamine3-(Benzylamino)pyrido[2,3-d]pyridazin-8(7H)-one

Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming C-C (synthesis of biaryls) and C-N or C-O bonds. organic-chemistry.org While often requiring higher temperatures than palladium-catalyzed alternatives, it remains a useful tool, particularly for coupling with certain nucleophiles like phenols or imidazoles. The "Ullmann-type" reactions involve the copper-catalyzed nucleophilic aromatic substitution of the bromide with various nucleophiles. organic-chemistry.orgresearchgate.net

Direct displacement of the bromine atom via nucleophilic aromatic substitution (SNAr) is another important pathway for functionalizing the 3-position. The electron-deficient nature of the pyridopyridazinone ring system facilitates this reaction. nih.gov Strong nucleophiles, such as alkoxides, thiolates, and amines, can replace the bromide, typically under thermal conditions. While metal-catalyzed methods are often more versatile, SNAr provides a direct, catalyst-free route for introducing a range of functional groups. nih.govresearchgate.net The feasibility and rate of SNAr reactions on such heterocyclic systems are influenced by the electron-withdrawing character of the fused ring system. nih.govresearchgate.net

Functionalization at Various Ring Positions of the Pyridopyridazinone Scaffold

Beyond derivatization at the C3-position, the pyridopyridazinone scaffold allows for functionalization at other sites, enabling comprehensive structural modifications. sarpublication.com For instance, the 5-position of the pyridine (B92270) ring can be substituted with groups like chloro, phenyl, or nitrile, which has been shown to enhance inhibitory activity in certain biological contexts. nih.gov Bromination of the core structure can also be achieved using reagents like N-bromosuccinimide (NBS), which can introduce bromine atoms at other activated positions, creating new handles for subsequent cross-coupling reactions. nih.gov The nitrogen atom of the pyridazinone ring (N7) can also be alkylated or arylated, further expanding the chemical space available for derivatization. This multi-site functionalization is a key strategy for fine-tuning the physicochemical and biological properties of the molecule. nih.gov

Synthesis of Pyrido-pyridazinone Analogs for Structure-Activity Relationship (SAR) Exploration

The chemical transformations described above are instrumental in the synthesis of analog libraries for exploring structure-activity relationships (SAR). mdpi.com By systematically modifying substituents at various positions on the pyridopyridazinone scaffold, researchers can probe the interactions of these molecules with biological targets and optimize their potency, selectivity, and pharmacokinetic properties. nih.gov

For example, pyridopyridazinone derivatives have been designed and synthesized as potent inhibitors of enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1) and FER tyrosine kinase. nih.govresearchgate.netacs.org In these studies, the core scaffold was decorated with different functional groups using the reactions detailed previously. Suzuki coupling might be used to explore a range of aryl groups at the C3-position, while Buchwald-Hartwig amination could be employed to introduce various amine side chains. kent.ac.uk The resulting SAR data reveal critical insights into the molecular features required for biological activity. nih.gov

Interactive Table 3: SAR Exploration of a Pyrido-pyridazinone Scaffold as FER Kinase Inhibitors

This table illustrates how modifications at the 5-position of a related pyridopyridazinone core can impact biological activity, a key aspect of SAR studies. nih.gov

CompoundR⁵ SubstituentFER Kinase IC₅₀ (nM)
1 H>1000
2 Cl130
3 Phenyl200
4 CN (Nitrile)12

This systematic approach, enabled by the versatile chemistry of the brominated pyridopyridazinone intermediate, is fundamental to the process of modern drug discovery and the development of novel therapeutic agents. mdpi.comnih.gov

Pharmacological and Biological Investigations of Pyridopyridazinone Derivatives, Including 3 Bromopyrido 2,3 D Pyridazin 8 7h One

In Vitro Cellular and Biochemical Assays

Enzyme Inhibition Studies

The pyridopyridazinone scaffold has been investigated as an isostere of the phthalazine (B143731) nucleus found in the potent PARP-1 inhibitor, Olaparib. nih.govresearchgate.net PARP-1 is a crucial enzyme involved in DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways. researchgate.netnih.gov

Various pyridopyridazinone derivatives were designed and synthesized to evaluate their inhibitory potential against PARP-1. nih.govresearchgate.net In one study, a series of derivatives showed inhibitory potencies in the nanomolar range, comparable to the reference drug Olaparib. nih.govresearchgate.net Molecular modeling suggested that these compounds fit well into the PARP-1 active site, forming key hydrogen bond interactions with Gly863 and Ser904, as well as π-π stacking interactions with Tyr907 and Tyr896. nih.gov

CompoundPARP-1 IC50 (nM)Reference CompoundReference IC50 (nM)
Compound 8a36Olaparib34
Table 1. PARP-1 inhibitory activity of a representative pyridopyridazinone derivative compared to Olaparib. nih.govresearchgate.net

The fused heterocyclic structure of pyridopyridazinone and its related pyrido[2,3-d]pyrimidin-7(8H)-one analogs make them privileged scaffolds for targeting the ATP-binding site of various protein kinases. researchgate.netnih.govnih.gov

FER Kinase: Feline sarcoma-related (FER) tyrosine kinase is implicated in cancer cell progression and metastasis. nih.govacs.org A novel pyrido-pyridazinone template was identified as a potent FER kinase inhibitor. acs.orgnih.gov An initial lead compound, DS21360717, demonstrated strong enzyme inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 0.5 nM. acs.orgnih.gov Further optimization of this scaffold led to the development of compound 17c (DS08701581), which exhibited high cell-free and cellular activity and improved kinase selectivity. acs.org

CDK4/6 and TTK: The closely related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been extensively studied for kinase inhibition. Palbociclib, a pyrido[2,3-d]pyrimidin-7-one derivative, is a known inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. nih.govmdpi.commdpi.com Studies have identified potent inhibitors of Cdk4 from this class, with IC₅₀ values as low as 0.004 µM. nih.gov Furthermore, a series of pyrido[2,3-d]pyrimidin-7(8H)-ones were developed as new selective and orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. cas.cnnih.gov A representative compound, 5o, showed a strong binding affinity (Kd) of 0.15 nM and potently inhibited TTK kinase activity with an IC₅₀ value of 23 nM. nih.gov

Compound ClassTarget KinaseCompound ExampleInhibitory Activity
Pyrido-pyridazinoneFERDS21360717IC50 = 0.5 nM
Pyrido[2,3-d]pyrimidin-7-oneCDK4Unnamed AnalogIC50 = 4 nM (0.004 µM)
Pyrido[2,3-d]pyrimidin-7-oneTTKCompound 5oIC50 = 23 nM; Kd = 0.15 nM
Table 2. Inhibitory activities of pyridopyridazinone and related derivatives against various tyrosine kinases. nih.govacs.orgnih.govnih.gov

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) and are major targets for anti-inflammatory drugs. researchgate.netcu.edu.eg The pyridazine (B1198779) and pyridazinone cores are recognized as promising scaffolds for developing selective COX-2 inhibitors, which can provide anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. researchgate.netcu.edu.egnih.govnih.gov

Studies on new pyridazinone and pyridazinthione derivatives have identified compounds with highly potent COX-2 inhibitory activity in the nanomolar range. nih.gov For instance, compound 3g was found to be more potent than the reference drug celecoxib (B62257) and demonstrated a high selectivity index (SI) for COX-2 over COX-1. nih.gov Other research on pyridazine-based derivatives also identified several compounds with better COX-2 inhibition than celecoxib. nih.gov

CompoundCOX-2 IC50 (nM)Selectivity Index (SI) for COX-2Reference (Celecoxib) IC50 (nM)Reference (Celecoxib) SI
Compound 3d67.23>7.4473.5311.78
Compound 3g43.8411.51
Compound 6a53.01>9.43
Compound 4e356 (0.356 µM)Not SpecifiedNot SpecifiedNot Specified
Table 3. In vitro COX-2 inhibitory activity and selectivity of various pyridazinone derivatives. nih.govnih.govbohrium.com

Information specifically linking 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one or its direct derivatives to Lipoxygenase (LOX) inhibition is not prevalent in the reviewed literature.

Ubiquitin-specific peptidase 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response, making it an attractive target for cancer therapy. nih.gov The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, structurally related to pyridopyridazinones, has been successfully utilized to develop potent USP1 inhibitors. nih.govresearchgate.net

Based on the structures of known inhibitors like ML323 and KSQ-4279, a series of novel pyrido[2,3-d]pyrimidin-7(8H)-one derivatives were designed and synthesized. nih.gov Several of these compounds, including 1k, 1m, and 2d, demonstrated excellent inhibition of the USP1/UAF1 complex. nih.gov Further mechanistic studies showed that these compounds act as reversible and noncompetitive inhibitors of USP1. nih.gov

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. samipubco.comresearchgate.net Inhibition of specific PDE isoenzymes is a therapeutic strategy for various conditions. samipubco.comresearchgate.net Pyridazine and its fused derivatives have been investigated as inhibitors of several PDE families, including PDE3, PDE4, and PDE5. samipubco.comresearchgate.netnih.govresearchgate.net

Research on pyridazinone derivatives has led to the development of compounds with promising activity and selectivity for the PDE4B isoform, which is involved in inflammatory processes. nih.gov One such derivative, compound 4ba, showed significant inhibition of PDE4B with an IC₅₀ of 251 nM. nih.gov In another study, efforts to modify the non-selective PDE inhibitor ibudilast (B1674240) led to pyrazolopyridine-pyridazinone derivatives with potent and selective PDE4 inhibitory activity. nih.govresearchgate.net

Compound ClassTarget PDE IsoformCompound ExampleInhibitory Activity
Pyridazinone derivativePDE4BCompound 4baIC50 = 251 nM
Table 4. Inhibitory activity of a representative pyridazinone derivative against PDE4B. nih.gov
Beta-Secretase (BACE) Activity Modulation

Beta-secretase 1 (BACE1) is a critical enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov Consequently, the inhibition of BACE1 is a primary therapeutic strategy for the treatment of this neurodegenerative disorder. nih.gov While direct studies on this compound as a BACE1 inhibitor are not extensively documented, research into structurally related compounds provides insights into the potential of the broader pyridopyridazinone scaffold in this area. For instance, 2-aminopyridine (B139424) moieties have been identified as effective bioisosteric replacements for acylguanidines in BACE1 inhibitors. researchgate.net This substitution has been shown to reduce the polar surface area of the molecules, a favorable characteristic for enhancing brain penetration. researchgate.net X-ray crystallography studies have revealed that the 2-aminopyridine moiety can directly interact with the catalytic aspartic acid residues (Asp32 and Asp228) within the BACE1 active site through a hydrogen-bonding network. researchgate.net This suggests that the pyridine (B92270) portion of the pyridopyridazinone ring system could potentially engage in similar crucial interactions, warranting further investigation into this class of compounds as BACE1 inhibitors.

PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a significant role in various cellular processes, and its over-expression has been linked to the progression of several cancers. nih.gov This has made PRMT5 a compelling target for anticancer drug development. nih.gov Notably, a series of compounds containing a halogenated pyridazinone group has been identified as inhibitors of the PRMT5-substrate adaptor protein interaction. biorxiv.org These compounds have been shown to form a covalent bond with cysteine 278 of PRMT5, thereby inhibiting its methyltransferase function. biorxiv.org This targeted inhibition of PRMT5 can lead to a reduction in the methylation of its substrates, which in turn can suppress tumor growth. biorxiv.orgresearchgate.net The discovery of pyridazinone-based PRMT5 inhibitors highlights a significant therapeutic avenue for this scaffold, including the potential for derivatives like this compound to be explored for this activity.

Antiproliferative and Cytotoxicity Assays against Cancer Cell Lines (e.g., MCF-7, NCI-H1299, HEPG2, A375, FaDu)

A significant body of research has been dedicated to evaluating the anticancer potential of pyridopyridazinone and related pyridopyrimidine derivatives against a variety of human cancer cell lines. These studies have consistently demonstrated the potent cytotoxic and antiproliferative effects of this class of compounds.

For example, a series of novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives were tested for their in vitro cytotoxic activities against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. mdpi.com Several of these compounds exhibited greater efficacy than the standard chemotherapeutic agent, taxol. mdpi.com Specifically, non-fused cyanopyridone derivatives showed remarkable activity against both cell lines. mdpi.com

Similarly, pyrimido[1,2-b]pyridazin-2-one analogues have been assessed for their antiproliferative activity. One such compound, bearing a chlorine substituent, displayed the highest cytotoxic activity against HCT-116 and MCF-7 cancer cells. researchgate.net This compound was found to induce cell cycle arrest at the G0/G1 phase and increase the expression of pro-apoptotic proteins. researchgate.net

The following table summarizes the cytotoxic activity of selected pyridopyridazinone and related derivatives against various cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values.

CompoundCell LineIC50 (µM)Reference
Cyanopyridone 5aMCF-71.77 ± 0.1 mdpi.com
Cyanopyridone 5aHepG22.71 ± 0.15 mdpi.com
Cyanopyridone 5eMCF-71.39 ± 0.08 mdpi.com
Cyanopyridone 5eHepG210.70 ± 0.58 mdpi.com
Pyrido[2,3-d]pyrimidine 6bHepG22.68 ± 0.14 mdpi.com
Pyrido[2,3-d]pyrimidine 7bMCF-76.22 ± 0.34 mdpi.com
Pyrimido[1,2-b]pyridazin-2-one 1HCT-11649.35 ± 2.685 researchgate.net
Pyrimido[1,2-b]pyridazin-2-one 1MCF-769.32 ± 3.186 researchgate.net

Antimicrobial Activity Evaluations

The pyridazinone scaffold has also been investigated for its potential to combat microbial infections. Studies have demonstrated that derivatives of this core structure exhibit both antibacterial and antifungal properties.

A novel series of pyridazinone derivatives was synthesized and screened for antibacterial activity against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov Several of these compounds demonstrated significant activity, with some exhibiting potent in vitro antibacterial effects against Gram-negative bacteria. nih.gov For instance, one compound was particularly effective against A. baumannii and P. aeruginosa, while another was most active against the Gram-positive MRSA. nih.gov

Another study on synthesized pyridazinone derivatives found that certain compounds displayed excellent antibacterial activity against both Gram-positive (Streptococcus pyogenes) and Gram-negative (E. coli) strains, while others showed very good antifungal activity. biomedpharmajournal.org These findings underscore the potential of pyridazinone derivatives as a source for the development of new antimicrobial agents.

The following table presents the minimum inhibitory concentration (MIC) values for selected pyridazinone derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µM)Reference
Compound 7E. coli7.8 nih.gov
Compound 7S. aureus (MRSA)7.8 nih.gov
Compound 7S. typhimurium7.8 nih.gov
Compound 7A. baumannii7.8 nih.gov
Compound 13A. baumannii3.74 nih.gov
Compound 13P. aeruginosa7.48 nih.gov
Compound 3S. aureus (MRSA)4.52 nih.gov

Anti-inflammatory Activity Assessments

The anti-inflammatory properties of pyridazinone and its derivatives have been a significant area of research. nih.gov These compounds have been shown to modulate inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes.

A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using an ear edema model. nih.gov One of the most potent compounds from this series demonstrated a significant inhibition of ear edema. nih.gov Further in vitro assays revealed that this compound exhibited similar inhibitory activities against both COX-1 and COX-2 isoenzymes, suggesting a dual inhibitory mechanism. nih.gov

Other studies have focused on pyrimido[1,2-b]pyridazin-2-one analogues. researchgate.net A particular derivative from this series showed a strong inhibitory effect on nitric oxide (NO) production and down-regulated the expression of COX-2. researchgate.net This compound also led to a statistically significant decrease in the gene expression of various pro-inflammatory cytokines and chemokines. researchgate.net These findings indicate that pyridopyridazinone derivatives hold promise as potential anti-inflammatory agents.

In Vivo Preclinical Studies

Antitumor Efficacy in Subcutaneous Tumor Models

The promising in vitro anticancer activity of pyridopyridazinone derivatives has led to their evaluation in in vivo preclinical models to assess their antitumor efficacy. Subcutaneous tumor models in mice are commonly used for this purpose.

In one study, a novel pyrido-pyridazinone derivative, identified as a potent FER tyrosine kinase inhibitor, was evaluated in a Ba/F3-FER subcutaneous tumor model. nih.govnih.gov The compound exhibited dose-dependent tumor growth inhibitory activity without causing significant body weight loss in the treated mice. nih.gov Further optimization of this lead compound led to a derivative that demonstrated an excellent antitumor effect in a dose-dependent manner, achieving a complete response at higher doses. nih.gov

Another study focused on new pyrido[2,3-d]pyrimidine derivatives. bohrium.com The most active compound from in vitro assays was selected for further in vivo evaluation against Ehrlich ascites carcinoma in mice, where it was observed to have potent antitumor activity. bohrium.com These in vivo studies provide crucial evidence for the potential of pyridopyridazinone derivatives as effective anticancer agents.

The table below summarizes the in vivo antitumor efficacy of a representative pyrido-pyridazinone derivative.

CompoundTumor ModelDoseTumor Growth InhibitionReference
DS21360717Ba/F3-FER subcutaneousDose-dependentSignificant nih.gov
Compound 17c (DS08701581)Ba/F3-FER subcutaneous6.25 mg/kgPartial nih.gov
Compound 17c (DS08701581)Ba/F3-FER subcutaneous12.5 mg/kgModerate nih.gov
Compound 17c (DS08701581)Ba/F3-FER subcutaneous25, 50, and 100 mg/kgComplete Response nih.gov

Anti-inflammatory Activity Models (e.g., Ear Edema Model)

Research into the anti-inflammatory potential of compounds structurally related to this compound has utilized models such as the croton oil-induced ear edema model in mice. This model is a standard method for evaluating the topical anti-inflammatory efficacy of new compounds.

A study investigating a series of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives demonstrated notable anti-inflammatory effects. In this research, the topical application of these compounds was assessed for their ability to reduce ear edema induced by croton oil. The results indicated that certain derivatives exhibited significant inhibition of the inflammatory response. For instance, N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-diones showed higher anti-inflammatory activity compared to their unsubstituted counterparts. One of the most potent compounds in this series, designated as 7c , demonstrated an impressive 82% inhibition of ear edema. This particular derivative was identified as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes, which are key enzymes in the inflammatory pathway.

The table below summarizes the anti-inflammatory activity of selected pyrido[2,3-d]pyridazine-2,8-dione derivatives from the study.

Table 1: Anti-inflammatory Activity of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives in the Croton Oil-Induced Ear Edema Model

Compound Inhibition of Ear Edema (%)
4a Data not significant
4c Data not significant
7a 65

| 7c | 82 |

These findings underscore the potential of the pyrido[2,3-d]pyridazine (B3350097) scaffold as a basis for the development of new anti-inflammatory agents. The significant activity of these derivatives suggests that this compound may also possess anti-inflammatory properties, warranting further investigation.

Radiosensitizing Capabilities in Cancer Models

The potential for this compound to act as a radiosensitizer in cancer therapy is an area of significant interest, primarily due to its chemical structure. Halogenated pyrimidines, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-bromo-2'-deoxycytidine (B85790) (BrdCyd), are known to enhance the sensitivity of tumor cells to radiation. nih.gov These compounds can be incorporated into the DNA of cancer cells in place of thymidine, leading to increased DNA damage upon irradiation and thereby improving the efficacy of radiotherapy. nih.govnih.gov

Given that this compound contains both a bromine atom and a pyridazinone ring, which is a bioisostere of the pyrimidine (B1678525) ring, it is plausible that it could exhibit radiosensitizing effects. While direct studies on the radiosensitizing capabilities of this specific compound are not currently available, research on other related heterocyclic systems provides a basis for this hypothesis.

For example, studies on various pyridine and pyridopyrimidine derivatives have shown that these classes of compounds can possess anticancer properties through mechanisms such as the induction of apoptosis and cell cycle arrest. Some novel pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, an enzyme implicated in cell survival and proliferation. rsc.org Inhibition of such pathways can be synergistic with the effects of radiation. Furthermore, other research has explored the radiosensitizing evaluation of novel sulfonamide derivatives containing pyridine moieties, indicating a broader interest in related heterocyclic compounds as potential radiosensitizers.

The investigation into the radiosensitizing properties of this compound would likely involve in vitro studies using cancer cell lines. Such studies would typically assess the compound's ability to enhance cell killing by radiation, often measured through clonogenic survival assays.

The table below outlines a hypothetical experimental design for assessing the radiosensitizing potential of this compound.

Table 2: Hypothetical In Vitro Evaluation of Radiosensitizing Potential

Experimental Assay Purpose Potential Outcome
Cytotoxicity Assay To determine the intrinsic toxicity of the compound on cancer cells. Identification of non-toxic concentrations for radiosensitization studies.
Clonogenic Survival Assay To measure the ability of single cells to form colonies after treatment with the compound and radiation. A decrease in cell survival in the combination treatment group compared to radiation alone would indicate radiosensitization.
DNA Damage Analysis (e.g., γ-H2AX foci formation) To quantify the extent of DNA double-strand breaks induced by radiation in the presence or absence of the compound. An increase in DNA damage in the presence of the compound would suggest a mechanism of radiosensitization.

| Cell Cycle Analysis | To determine if the compound causes cells to accumulate in a more radiosensitive phase of the cell cycle (e.g., G2/M). | Cell cycle arrest in the G2/M phase could contribute to the radiosensitizing effect. |

While direct experimental data for this compound is pending, the existing knowledge on halogenated pyrimidines and the anticancer activity of related heterocyclic compounds provides a strong rationale for its investigation as a potential radiosensitizer in cancer therapy.

Mechanism of Action Studies of Pyridopyridazinone Based Agents

Molecular Interactions with Target Proteins (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The efficacy of pyridopyridazinone derivatives is fundamentally linked to their ability to form stable complexes with target proteins. This stability is achieved through a combination of non-covalent interactions, primarily hydrogen bonds and pi-pi (π-π) stacking. nih.govmdpi.com These interactions orient the inhibitor within the protein's active site, ensuring precise and effective binding.

Molecular docking simulations and X-ray crystallography have provided detailed insights into these interactions. For instance, in the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), pyridopyridazinone derivatives have been shown to form crucial hydrogen bonds with the amino acid residues Glycine 863 (Gly863) and Serine 904 (Ser904) within the enzyme's active site. nih.govresearchgate.net These bonds anchor the molecule in place, a critical first step for inhibition.

Complementing the hydrogen bonds are π-π stacking and hydrogen-π interactions, which further stabilize the inhibitor-protein complex. nih.gov In the case of PARP-1 inhibitors, favorable π-π stacking occurs with the aromatic ring of Tyrosine 907 (Tyr907), while hydrogen-π stacking is observed with Tyrosine 896 (Tyr896). nih.govresearchgate.net Similarly, when targeting other proteins, the benzene (B151609) ring of a pyridazinone derivative can engage in π-π stacking with a histidine residue (HIE 83). mdpi.com The interplay of these forces—hydrogen bonds providing directional anchoring and π-π stacking offering broad stabilizing contacts—is essential for the high-affinity binding and potent inhibitory activity of these compounds. nih.govnih.gov

Target ProteinInteracting ResiduesType of InteractionReference
PARP-1Gly863Hydrogen Bond nih.govresearchgate.net
Ser904Hydrogen Bond nih.govresearchgate.net
Tyr907π-π Stacking nih.govresearchgate.net
Tyr896Hydrogen-π Stacking nih.govresearchgate.net
Bacterial Proteins (example)LYS 84, HIE 50Hydrogen Bond mdpi.com
HIE 83π-π Stacking mdpi.com

Competitive vs. Non-Competitive Inhibition Mechanisms (e.g., USP1 Inhibitors)

Pyridopyridazinone-based agents can exhibit different modes of enzyme inhibition, primarily competitive and non-competitive mechanisms. The specific mechanism depends on the inhibitor's structure and the topology of the target enzyme's binding sites. patsnap.comaatbio.comknyamed.com

Competitive inhibition occurs when the inhibitor directly vies with the natural substrate for binding to the enzyme's active site. patsnap.com This mode of action is characteristic of inhibitors that are structurally similar to the substrate. Several pyridazinone derivatives have been identified as competitive inhibitors. For example, certain novel pyridazinone compounds targeting monoamine oxidase B (MAO-B) were found to be reversible and competitive, with Ki values in the sub-micromolar range. nih.gov

Non-competitive inhibition , conversely, involves the inhibitor binding to an allosteric site—a location on the enzyme distinct from the active site. aatbio.com This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. knyamed.com This mechanism is particularly relevant in the context of Ubiquitin-Specific Protease 1 (USP1) inhibitors. Studies on USP1 have revealed that some inhibitors bind to a cryptic site, displacing part of the protein's hydrophobic core and causing allosteric disruption of the active site. researchgate.netnih.gov This non-competitive approach can offer advantages in selectivity, as allosteric sites are often less conserved across enzyme families than the highly conserved active sites. nih.gov

Inhibition TypeMechanismBinding SiteExample Target for Pyridazinone DerivativesReference
CompetitiveInhibitor competes with substrate for the active site.Active SiteMonoamine Oxidase B (MAO-B) nih.gov
Non-CompetitiveInhibitor binds to an allosteric site, changing enzyme conformation.Allosteric (Cryptic) SiteUbiquitin-Specific Protease 1 (USP1) researchgate.netnih.gov

Impact on Cellular Signaling Pathways (e.g., Cell Cycle, Inflammatory Cascades)

The molecular inhibition of target proteins by pyridopyridazinone derivatives translates into significant effects on broader cellular signaling pathways. These compounds have been shown to modulate pathways critical to cell proliferation, survival, and inflammation. nih.govnih.govnih.gov

A primary area of impact is the cell cycle . Certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, structurally related to the core compound, are known to function as potent anticancer agents by arresting cell cycle progression. nih.gov By inhibiting key regulators of the cell cycle, such as PIM-1 kinase, these compounds can halt uncontrolled cell proliferation. nih.gov Studies have demonstrated that treatment with these agents can lead to cell cycle arrest at the G1 phase, preventing cells from entering the DNA synthesis (S) phase and ultimately inducing apoptosis (programmed cell death). nih.gov

Furthermore, pyridopyridazinone scaffolds are instrumental in modulating inflammatory cascades . A number of derivatives have demonstrated anti-inflammatory activity by inhibiting key signaling pathways, such as the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) pathway. nih.govresearchgate.netmdpi.com NF-κB is a pivotal transcription factor that orchestrates the expression of pro-inflammatory cytokines like interleukin 6 (IL-6). nih.govnih.gov By suppressing NF-κB activation, these compounds can effectively reduce the production of these inflammatory mediators, highlighting their potential in treating inflammatory conditions. nih.govmdpi.com

Cellular PathwayKey Protein Target(s)Observed EffectReference
Cell Cycle ProgressionPIM-1 KinaseArrest at G1 phase, induction of apoptosis. nih.gov
Inflammatory SignalingNF-κB PathwayInhibition of pro-inflammatory cytokine (IL-6) production. nih.gov
Cell Proliferation & SurvivalPhosphodiesterase 4 (PDE4)Decreased cell proliferation and increased cell death in cancer cells. nih.gov

Role as Bio-isosteric Scaffolds in Mimicking Known Pharmacophores

A key strategy in modern drug design is the use of bioisosteric replacement, where one part of a molecule is swapped with another that has similar physical or chemical properties to enhance potency or improve pharmacokinetic properties. nih.govresearchgate.net The pyridopyridazinone scaffold has proven to be an excellent bioisostere for other well-established pharmacophores, enabling the development of novel inhibitors with improved characteristics. nih.govresearchgate.net

A prominent example is the design of PARP-1 inhibitors, where the pyridopyridazinone scaffold has been successfully employed as a bioisosteric replacement for the phthalazine (B143731) nucleus found in the approved drug Olaparib. nih.govresearchgate.net This substitution maintains the necessary molecular interactions within the PARP-1 active site while offering a new chemical framework for further optimization. This "scaffold hopping" allows researchers to explore new chemical space and potentially overcome limitations of existing drugs, such as acquired resistance or unfavorable side effects. nih.govresearchgate.netnih.gov The structural mimicry is so effective that these novel pyridopyridazinone derivatives exhibit inhibitory potencies comparable to Olaparib, often in the nanomolar range. nih.gov

Original PharmacophoreBio-isosteric ScaffoldTarget ClassExample Lead CompoundReference
PhthalazinePyridopyridazinonePARP-1 InhibitorsOlaparib nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 3 Bromopyrido 2,3 D Pyridazin 8 7h One and Its Analogues

Influence of Substituents at Key Positions (e.g., Bromine at C3, N7 position) on Biological Activity and Selectivity

The substitution pattern on the pyrido[2,3-d]pyridazin-8(7H)-one core is a key determinant of its biological activity and selectivity. Modifications at positions such as C3 and N7 have been shown to significantly modulate the pharmacological properties of these compounds.

In a series of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives developed as potential anti-inflammatory agents, substitutions at the nitrogen atom corresponding to the N7 position of the pyridazinone ring were found to be crucial for activity. Specifically, N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-diones exhibited higher anti-inflammatory activity compared to their unsubstituted N-H analogues. nih.gov For instance, compound 7c (an N-phenyl derivative) showed significantly greater inhibition of ear edema (82%) than its N-H counterpart, 4c . nih.gov This suggests that a larger, aromatic substituent at this position can enhance interactions with the biological target, in this case, cyclooxygenase (COX) enzymes. nih.gov

While direct SAR data on the 3-bromo substituent is limited in the context of the pyrido[2,3-d]pyridazin-8(7H)-one ring, studies on related heterocyclic systems like pyrido[2,3-d]pyrimidines offer valuable insights. The electronic and steric properties of substituents on the pyridine (B92270) ring portion of the scaffold are known to influence target engagement. A halogen, such as bromine, at the C3 position can serve as a key interaction point or a synthetic handle for further diversification of the molecule. Its electron-withdrawing nature can modulate the electronic properties of the entire ring system, potentially affecting binding affinity and selectivity.

For the related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, substitutions at the N8 position (analogous to N7) have been shown to differentiate the biological activities of two distinct families of these compounds. Derivatives with an unsaturated C5-C6 bond are typically substituted at N8, often with methyl or cyclopentyl groups, and have been primarily investigated as antitumor agents. nih.gov Conversely, analogues with a saturated C5-C6 bond are often left unsubstituted at N8 (R8 = H) and have been explored for cardiovascular diseases. nih.gov This highlights the profound impact that substitution at this nitrogen atom can have on directing the compound's therapeutic application.

Scaffold Hopping and Lead Compound Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics. niper.gov.in This approach is particularly valuable for lead optimization, allowing researchers to move away from a known chemical series to explore new intellectual property space and overcome liabilities associated with the original scaffold. danaher.com

A prominent example of lead optimization involving the pyridopyridazinone core is its use as a bioisosteric replacement for the phthalazinone nucleus found in the well-known PARP-1 inhibitor, Olaparib. nih.gov Researchers designed a series of pyridopyridazinone derivatives to mimic the key pharmacophoric features of Olaparib. This strategy of replacing a core scaffold with a structurally different but functionally similar one proved successful. The resulting pyridopyridazinone-based compounds demonstrated potent PARP-1 inhibitory activity, with some analogues exhibiting potencies in the nanomolar range, comparable to that of Olaparib itself. nih.gov This work underscores the utility of the pyridopyridazinone scaffold as a viable core for developing inhibitors of key enzymatic targets. nih.gov

Impact of Ring System Modifications and Fusion Patterns on Pharmacological Profiles

Studies on aminopyridiopyrazinones, a class of compounds structurally related to pyridopyridazinones, have demonstrated that modifications to the central ring system can improve both potency and physical properties. By evaluating five new ring systems, researchers were able to identify specific features that led to enhanced potency and better solubility, which are critical attributes for drug candidates. nih.gov

Correlation between Structural Features and Inhibitory Potency (IC50 values)

The ultimate measure of a compound's effectiveness in SAR studies is often its inhibitory potency, typically quantified by the half-maximal inhibitory concentration (IC50). A clear correlation between specific structural features and lower IC50 values is the goal of lead optimization.

In the development of pyridopyridazinone-based PARP-1 inhibitors, specific structural modifications led to compounds with potent inhibitory activity. The lead optimization strategy, which involved replacing the phthalazine (B143731) nucleus of Olaparib with the pyridopyridazinone scaffold and modifying the "tail" part of the molecule, yielded highly potent compounds. nih.gov The most effective compound from this series, 8a , demonstrated an IC50 value of 36 nM, which is nearly equivalent to the reference drug Olaparib (IC50 = 34 nM). nih.gov Molecular modeling suggested that the pyridopyridazinone core, along with its substituents, fits well into the PARP-1 active site, forming key hydrogen bond interactions that stabilize the complex and contribute to its high potency. nih.gov

The table below presents data on the inhibitory potency of selected pyridopyridazinone analogues and a reference compound.

CompoundCore ScaffoldKey SubstituentsTargetIC50 (nM)Reference
Compound 8aPyridopyridazinoneModifications in the tail part of the moleculePARP-136 nih.gov
Olaparib (Reference)Phthalazinone-PARP-134 nih.gov

This direct correlation between the pyridopyridazinone scaffold and potent, low-nanomolar IC50 values validates the SAR strategies employed and establishes this heterocyclic system as a highly promising framework for the design of novel enzyme inhibitors.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. While specific docking studies for 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one are not extensively detailed in the available literature, research on closely related pyrido[2,3-d]pyridazine (B3350097) derivatives provides significant insights into its potential interactions.

Studies on various 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives have demonstrated their potential to interact with specific protein targets. For instance, docking simulations of these analogs have shown significant hydrogen bonding with key residues like leucine in target protein active sites, achieving favorable binding energies that suggest stable ligand-protein complexes jocpr.com. Similarly, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were evaluated as potential anti-inflammatory agents through their interaction with cyclooxygenase (COX-1 and COX-2) enzymes nih.govrsc.org. These studies elucidate the structural features that govern the inhibition of these enzymes, providing a model for how the 3-bromo substituted variant might behave.

The primary interactions governing the binding of these heterocyclic systems typically involve:

Hydrogen Bonds: The nitrogen atoms within the pyridopyridazine (B8481360) core and the carbonyl oxygen of the lactam ring are prime candidates for forming hydrogen bonds with amino acid residues such as valine and lysine in a protein's active site nih.gov.

Hydrophobic Interactions: The aromatic rings of the pyridopyridazine scaffold can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The bromine atom at the 3-position can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and selectivity.

Table 1: Representative Molecular Docking Data for Related Pyrido[2,3-d]pyridazine Analogs

Compound Class Protein Target Key Interacting Residues Binding Energy (kcal/mol) Reference
5-substituted pyrido[2,3-d]pyridazin-8(7H)-one GABA(A) Receptor Leucine (Leu758) -9.4 jocpr.com
Pyrido[2,3-d]pyridazine-2,8-dione derivative COX-1 / COX-2 Arginine, Tyrosine Not Specified nih.gov
Imidazo[1,2-b]pyridazine Derivative Tyk2 JH2 Valine (Val690), Lysine (Lys642) Not Specified nih.gov

Quantum Chemical Calculations (e.g., DFT Studies) for Understanding Reactivity and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide a detailed understanding of electron distribution and molecular orbitals, which are fundamental to a molecule's chemical behavior. For the pyridopyridazine scaffold, DFT calculations help elucidate its reactivity and stability researchgate.net.

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO researchgate.net.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding how the molecule will interact with biological targets.

DFT studies on related pyrido[2,3-d]pyrimidine (B1209978) derivatives have been used to calculate these global reactivity parameters, correlating them with observed biological activity nih.gov. For this compound, the electron-withdrawing nature of the bromine atom and the pyridazine (B1198779) ring system would be expected to influence its electronic properties significantly.

Table 2: Quantum Chemical Parameters Calculated for Representative Pyridazine Derivatives using DFT

Parameter Description Typical Significance Reference
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability researchgate.net
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO Correlates with chemical stability and reactivity researchgate.net
Dipole Moment (µ) Measure of the overall polarity of the molecule Influences solubility and binding interactions researchgate.net
Electronegativity (χ) Tendency to attract electrons Describes the overall chemical nature of the molecule researchgate.net

Prediction of Pharmacokinetic Properties (ADME)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME predictions are crucial for early-stage drug discovery, helping to identify compounds with potentially poor profiles and reducing later-stage failures. While specific ADME data for this compound is not published, studies on related pyrido[2,3-d]pyrimidine scaffolds provide a framework for the properties that would be assessed nih.govresearchgate.net.

Computational models are used to predict key ADME parameters that determine a drug's bioavailability and persistence in the body.

Absorption: This is often predicted by evaluating properties like aqueous solubility and permeability through biological membranes, such as the intestinal lining. Caco-2 cell permeability assays are a common experimental benchmark that computational models aim to predict nih.gov.

Distribution: The volume of distribution (Vd) and plasma protein binding (PPB) are key parameters. Vd indicates how extensively a drug distributes into tissues, while high PPB can limit the amount of free drug available to act on its target mdpi.com. Blood-brain barrier (BBB) penetration is another critical factor for drugs targeting the central nervous system mdpi.com.

Metabolism: In silico tools can predict the sites on a molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes. This helps in identifying potential metabolic liabilities that could lead to rapid clearance or the formation of toxic metabolites.

Excretion: Predictions of a compound's half-life and clearance rate help in estimating its duration of action and potential for accumulation in the body nih.gov.

Table 3: Predicted ADME Properties for Structurally Related Pyrido[2,3-d]pyrimidine-diones

ADME Parameter Predicted Range/Value Significance Reference
Aqueous Solubility (FaSSIF) 12.6 µM to 13.8 mM Affects oral absorption nih.gov
Caco-2 Permeability 1.2 to 90.7 (× 10-6 cm/s) Indicates intestinal absorption rate nih.gov
Intrinsic Clearance (Human) 0 to 159 ml/min/kg Predicts metabolic stability and half-life nih.gov
Blood-Brain Barrier (BBB) Index 0.352–2.156 Predicts potential for CNS effects mdpi.com

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. This assessment is often based on established rules derived from the analysis of known drugs.

Lipinski's Rule of Five: This is the most well-known rule set, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

Veber's Rules: These rules emphasize molecular flexibility and polar surface area (PSA) as key predictors of oral bioavailability:

Polar Surface Area (PSA) ≤ 140 Ų

Number of rotatable bonds ≤ 10

Computational analyses of various heterocyclic systems, including pyridopyrimidines, routinely include these assessments to ensure that newly designed molecules fall within an acceptable physicochemical space for drug development researchgate.netmdpi.com.

Table 4: Drug-Likeness Assessment Criteria (Lipinski's Rule of Five)

Property Guideline Rationale
Molecular Weight (MW) ≤ 500 g/mol Affects size-dependent diffusion and transport
LogP (Lipophilicity) ≤ 5 Balances solubility and permeability
Hydrogen Bond Donors (HBD) ≤ 5 High numbers can reduce permeability
Hydrogen Bond Acceptors (HBA) ≤ 10 High numbers can reduce permeability

Conformation Analysis and Conformational Preferences

Conformation analysis involves the study of the different three-dimensional arrangements of atoms that a molecule can adopt by rotation about single bonds. The relative stability of these conformers and the energy barriers between them can significantly impact a molecule's ability to bind to its target receptor. A molecule must adopt a specific, low-energy conformation (the "bioactive conformation") to fit into a protein's binding site.

Specific conformational analysis studies for this compound are not detailed in the currently available literature. However, such studies would typically be performed using quantum mechanical methods. The analysis would identify the most stable (lowest energy) conformation of the molecule. For a largely planar and rigid system like the pyridopyridazine core, the conformational flexibility would be limited, primarily involving the orientation of any non-fused substituents. Understanding the preferred spatial arrangement is crucial for accurate molecular docking and for designing analogs with improved target affinity.

Analytical and Spectroscopic Characterization Techniques for Pyridopyridazinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of pyridopyridazinone derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can map the complete atomic framework of the molecule. nih.govresearchgate.net

In the ¹H NMR spectrum of a pyrido[2,3-d]pyridazinone core, the protons on the pyridine (B92270) and pyridazine (B1198779) rings typically appear in the aromatic region, generally between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of substituents and the positions of the nitrogen atoms. For instance, protons adjacent to the electronegative nitrogen atoms are deshielded and resonate at a lower field (higher ppm value). The proton of the N-H group in the pyridazinone ring is expected to appear as a broad singlet, often at a downfield chemical shift (>10 ppm), and is exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyridopyrimidine Analogs This table presents data from related pyrido[2,3-d]pyrimidine (B1209978) structures to illustrate typical chemical shift ranges.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine Ring Protons 7.5 - 9.2 115 - 155
Pyridazine Ring Proton 7.0 - 8.0 120 - 150
N-H Proton >11.0 (broad) -

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight of 3-Bromopyrido[2,3-d]pyridazin-8(7H)-one and for gaining structural insights through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. This results in two peaks of almost equal intensity, separated by two mass units (m/z), referred to as the M⁺ and M+2 peaks. researchgate.net This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron ionization (EI) mass spectrometry often leads to the fragmentation of the parent molecule. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. For a related compound, 4,5-Dibromo-3(2H)-pyridazinone, the mass spectrum shows a molecular ion and fragment ions corresponding to the loss of bromine and other neutral fragments. nist.gov For this compound, expected fragmentation pathways could involve the loss of the bromine atom (Br•), carbon monoxide (CO) from the pyridazinone ring, or other small molecules, leading to stable cationic fragments.

Table 2: Expected Isotopic Pattern and Fragments in the Mass Spectrum of this compound

Ion/Fragment Description Expected m/z
[M]⁺ Molecular ion with ⁷⁹Br 225.9
[M+2]⁺ Molecular ion with ⁸¹Br 227.9
[M-Br]⁺ Loss of a bromine radical 147.0

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent peaks would include a strong absorption band for the carbonyl (C=O) stretching of the lactam group, typically found in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the same group would appear as a broad band in the region of 3100-3300 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic pyridine and pyridazine rings are expected to produce several bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears at lower wavenumbers, usually in the 500-650 cm⁻¹ range. core.ac.uknist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (lactam) Stretching 3100 - 3300 (broad)
C-H (aromatic) Stretching 3000 - 3100
C=O (lactam) Stretching 1650 - 1690 (strong)
C=C / C=N (aromatic) Stretching 1400 - 1600

Single Crystal X-ray Diffraction for Solid-State Structure Confirmation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

Spectrophotometric Assays for Biological Activity Quantification

Spectrophotometric assays are widely used to quantify the biological activity of compounds, particularly as enzyme inhibitors. nih.gov These assays rely on measuring the change in absorbance of light at a specific wavelength as a result of an enzyme-catalyzed reaction.

For a pyridopyridazinone compound being tested as a potential enzyme inhibitor, a typical assay would involve combining the enzyme, its substrate, and varying concentrations of the inhibitor. The reaction progress is monitored by the formation of a colored or UV-active product. For example, in a coupled enzyme assay for succinate (B1194679) dehydrogenase, the enzymatic reaction's product is used by a second enzyme to generate NADPH, which can be quantified by its absorbance at 340 nm. nih.gov The rate of product formation is measured in the presence and absence of the inhibitor. From this data, key parameters like the half-maximal inhibitory concentration (IC₅₀) can be calculated, providing a quantitative measure of the compound's potency. These assays are amenable to high-throughput screening, allowing for the rapid evaluation of many compounds. nih.gov

Drug Discovery and Development Applications of Pyridopyridazinone Scaffolds

Role of Pyridopyridazinones as "Privileged Scaffolds" in Medicinal Chemistry

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple, often unrelated, biological targets, serving as a versatile template for drug design. researchgate.netresearchgate.net Pyridazine (B1198779) and its fused derivatives, such as pyridopyridazinones and the closely related pyridopyrimidines, are widely recognized as privileged structures. researchgate.netresearchgate.netnih.govnih.govnih.govnih.gov Their value stems from their ability to present substituents in specific three-dimensional orientations, facilitating interactions with a wide variety of enzymes and receptors. researchgate.net

The pyridopyridazinone nucleus is a bioisostere of other important scaffolds like phthalazines and quinazolines, which are present in numerous approved drugs. researchgate.netnih.gov This structural similarity allows medicinal chemists to use the pyridopyridazinone core to develop novel compounds with potentially improved physicochemical properties, better absorption, distribution, metabolism, and excretion (ADME) profiles, and reduced toxicity. researchgate.net The inherent biological activity and synthetic accessibility of these scaffolds make them invaluable starting points for creating libraries of compounds aimed at diverse therapeutic targets. researchgate.netnih.gov

Development of Targeted Therapeutic Agents

The versatility of the pyridopyridazinone scaffold has been leveraged to develop a multitude of targeted therapeutic agents across several critical disease areas.

Anti-Cancer Therapeutics (e.g., CDK4/6 Inhibitors like Palbociclib)

The pyridopyridazinone framework and its close relatives are central to the development of modern anti-cancer drugs, particularly kinase inhibitors. Kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. youtube.com

One of the most successful examples is Palbociclib, an FDA-approved drug for HR-positive, HER2-negative breast cancer. ebi.ac.uk Palbociclib is built on a pyrido[2,3-d]pyrimidin-7-one scaffold, a close structural analog of pyridopyridazinone. researchgate.netnih.govnbinno.com It functions as a selective, ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). youtube.commdpi.com By binding to the CDK4/6 enzymes, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby halting the cell cycle in the G1 phase and inhibiting the proliferation of cancer cells. youtube.comnih.gov The development of Palbociclib and other CDK4/6 inhibitors like Ribociclib and Abemaciclib has significantly improved survival outcomes for breast cancer patients. nih.gov

Beyond CDK4/6, pyridopyridazinone derivatives have been designed and synthesized as potent inhibitors of other cancer-relevant kinases. For instance, researchers have developed novel pyridopyridazinone derivatives that act as FER tyrosine kinase inhibitors, showing antitumor efficacy in preclinical models. nih.govacs.org Others have designed pyridopyridazinone-based compounds to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair in cancer cells. These compounds have shown inhibitory potencies comparable to the approved PARP inhibitor Olaparib. nih.govresearchgate.net

Compound ClassTarget KinaseExample / FindingReference(s)
Pyrido[2,3-d]pyrimidin-7-onesCDK4/6Palbociclib , an approved drug for breast cancer, inhibits Rb protein phosphorylation, leading to G1 cell cycle arrest. youtube.comnih.govnih.gov
PyridopyridazinonesFER Tyrosine KinaseNovel derivatives like DS21360717 showed potent FER kinase inhibition and in vivo antitumor efficacy. nih.govacs.org
PyridopyridazinonesPARP-1Designed as isosteres of Olaparib's phthalazine (B143731) nucleus, compound 8a showed an IC50 of 36 nM, comparable to Olaparib (IC50 = 34 nM). nih.gov

Anti-inflammatory Drug Candidates

Chronic inflammation is a key factor in numerous diseases, and the cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. researchgate.netnih.gov The pyridazinone core has proven to be a highly effective scaffold for developing selective COX-2 inhibitors, which offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.govcu.edu.eg

Researchers have synthesized various pyridazinone and pyridopyridazinone derivatives and evaluated their anti-inflammatory potential. cu.edu.egnih.gov Certain compounds have demonstrated potent and selective COX-2 inhibitory activity, with IC50 values in the nanomolar range, sometimes exceeding the potency of the well-known COX-2 inhibitor, Celecoxib (B62257). cu.edu.egnih.gov For example, one study reported a pyridazine derivative, compound 3g , which not only showed COX-2 inhibitory potency greater than Celecoxib but also exhibited a superior gastrointestinal safety profile in preclinical tests. cu.edu.egnih.gov Molecular docking studies have confirmed that these scaffolds can bind effectively within the active site of the COX-2 enzyme, explaining their potent activity. nih.gov

Compound ScaffoldTarget EnzymeKey FindingReference(s)
PyridazinoneCOX-2Compound 3g showed a COX-2 IC50 of 43.84 nM, more potent than Celecoxib (73.53 nM), with a high selectivity index and better gastric safety. cu.edu.egnih.gov
PyridopyrimidinoneCOX-2Derivatives IIId, IIIf, IIIg, IIIi exerted superior COX-2 inhibition (IC50 = 0.67–1.02 µM) compared to Celecoxib (IC50 = 1.11 µM). dovepress.com

Potential for Neurological Disorder Treatments (e.g., BACE-mediated disorders)

While less explored than in cancer and inflammation, the application of pyridopyridazinone scaffolds in treating neurological disorders holds promise. One key target in this area is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is implicated in the pathology of Alzheimer's disease. The versatility of pyridazine-containing scaffolds in targeting various enzymes suggests their potential for development as BACE1 inhibitors. Although direct examples of pyridopyridazinone BACE inhibitors are not yet prominent, the fundamental drug-like properties of this scaffold make it an attractive candidate for future exploration in this therapeutic area.

Combination Therapies involving Pyridopyridazinone Derivatives

The efficacy of targeted therapies is often enhanced when used in combination with other treatments. This strategy can improve patient outcomes, overcome drug resistance, and reduce side effects by allowing for lower doses. nih.gov

Clinical trials are also exploring combinations of CDK4/6 inhibitors with other targeted agents, such as PARP inhibitors and PI3K inhibitors, to further enhance antitumor activity and overcome resistance mechanisms. nih.gov

Examples of Combination Therapies:

CDK4/6 Inhibitor + Endocrine Therapy: Palbociclib with Letrozole or Fulvestrant for HR+/HER2- breast cancer. mdpi.comnih.gov

CDK4/6 Inhibitor + PARP Inhibitor: Combination of Palbociclib and Olaparib can synergistically inhibit tumor cell growth. nih.gov

CDK4/6 Inhibitor + Chemotherapy: Combining with agents like Paclitaxel can improve therapeutic effects while potentially decreasing side effects. nih.gov

Identification of Novel Leads and Drug Candidates

The discovery of new drugs based on the pyridopyridazinone scaffold often begins with high-throughput screening (HTS) of chemical libraries to identify initial "hit" compounds with some biological activity. nih.govacs.org Once a hit is identified, a process of lead optimization begins. This involves medicinal chemists systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Techniques such as "scaffold hopping," where one core structure is replaced with another (e.g., a pyridine (B92270) template is replaced with a pyridopyridazinone scaffold), can lead to the discovery of novel chemical series with improved drug-like characteristics, such as better bioavailability. nih.gov This process generates extensive structure-activity relationship (SAR) data, which guides further design and synthesis, ultimately leading to the identification of a potent and effective drug candidate for clinical development. nih.govresearchgate.netlead-discovery.de

Future Research Directions and Translational Potential

Exploration of New Chemical Space around the Pyridopyridazinone Core

The concept of "chemical space," which encompasses all possible molecules and their properties, is fundamental to drug discovery. nih.govscispace.com For the pyridopyridazinone core, exploring this space involves the synthesis of new analogues to uncover novel structure-activity relationships (SAR). Researchers are expanding beyond simple substitutions, employing advanced medicinal chemistry strategies to create diverse libraries of compounds. scispace.com

One key approach is scaffold hopping , where the central pyridopyridazinone ring system is modified or replaced with isosteres to generate novel chemotypes with potentially improved properties. nih.gov For instance, starting with a pyridine-based hit compound, researchers have successfully hopped to a pyrido-pyridazinone scaffold to develop potent FER kinase inhibitors. nih.gov

Another strategy involves the systematic chemical modification of the core at various positions. This allows for a detailed probing of the molecular interactions between the compound and its biological target. For example, the synthesis of a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives was achieved through the annulation of a 2-pyridone pattern, leading to the discovery of potent anti-inflammatory agents. nih.gov These efforts to synthesize and screen new chemical entities are crucial for expanding the therapeutic potential of the pyridopyridazinone class. mdpi.com

Development of More Selective and Potent Inhibitors

A primary goal in modern drug development is the creation of molecules that are both highly potent and selective for their intended biological target, thereby maximizing therapeutic effects while minimizing off-target side effects. Research on pyridopyridazinone derivatives has yielded numerous examples of such compounds.

For neurodegenerative diseases, pyridazinone derivatives have been developed as potent and highly selective monoamine oxidase-B (MAO-B) inhibitors. mdpi.comnih.gov As shown in the table below, compounds like TR16 exhibit nanomolar potency and a remarkable selectivity index for MAO-B over MAO-A. mdpi.comnih.gov

CompoundTargetIC₅₀ (μM)Selectivity Index (MAO-B vs MAO-A)
TR2MAO-B0.2784.96
TR16MAO-B0.17>235.29

In the realm of oncology, pyridopyridazinone-based molecules have been designed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). Compound 8a, for instance, demonstrated inhibitory potency comparable to the approved drug Olaparib. nih.gov

CompoundTargetIC₅₀ (nM)
8aPARP-136
Olaparib (Reference)PARP-134

Furthermore, optimization of a 2-aminopyridopyrimidinone lead compound led to the discovery of highly potent and selective c-Jun N-terminal kinase (JNK) inhibitors for potential use in Parkinson's disease. nih.gov Inhibitor 13 showed an IC₅₀ of 15 nM for JNK3 and high selectivity against the related p38 kinase. nih.gov Similarly, phosphoryl-substituted steroidal pyridazines have been identified as potent inhibitors of estrogen receptor alpha (ERα) for hormone-dependent breast cancer, with compounds 33 and 34 showing IC₅₀ values of 6.5 and 5.9 μM, respectively, against MCF7 cancer cells. rsc.org

Investigation of Novel Biological Targets

The structural versatility of the pyridopyridazinone scaffold allows it to interact with a diverse array of biological targets, opening up therapeutic possibilities across multiple disease areas. nih.govresearchgate.net Ongoing research continues to identify novel targets for this class of compounds.

Identified Biological Targets for Pyridopyridazinone and Related Scaffolds:

Kinases: This family of enzymes is a major focus.

FER Tyrosine Kinase: Pyrido-pyridazinone derivatives have been discovered as potent FER inhibitors with antitumor activity. nih.govacs.org

c-Jun N-Terminal Kinase (JNK): Aminopyridopyrimidinones act as potent JNK inhibitors, with relevance to Parkinson's disease and other conditions. nih.gov

mTOR: Imidazopyridazine scaffolds have been developed as potent and selective mTOR inhibitors for oncology. brandeis.edu

VEGFR-2/HER-2: Cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown dual inhibitory action against these cancer-related kinases. mdpi.com

Enzymes in Neurodegeneration:

Monoamine Oxidase-B (MAO-B): Pyridazinone derivatives are effective and selective inhibitors, representing a therapeutic strategy for neurodegenerative diseases. mdpi.comnih.gov

DNA Repair and Gene Expression:

Poly(ADP-ribose) polymerase-1 (PARP-1): Pyridopyridazinone derivatives have been designed as potent PARP-1 inhibitors, a validated target in cancer therapy. nih.gov

KSRP (KH-type splicing regulatory protein): Novel pyridazinone derivatives have been found to bind to KSRP, exhibiting antitumor activity by controlling gene expression. nih.gov

Hormone Receptors:

Estrogen Receptor Alpha (ERα): Phosphoryl-substituted steroidal pyridazines are promising ERα inhibitors for treating hormone-dependent breast cancer. rsc.org

Inflammatory Pathways:

Cyclooxygenase (COX-1/COX-2): A pyrido[2,3-d]pyridazine-2,8-dione derivative has been identified as a dual COX-1/COX-2 inhibitor with anti-inflammatory properties. nih.govrsc.org

Clinical Translation Prospects and Challenges for Pyridopyridazinone-Based Therapeutics

The journey from a promising compound in the lab to an approved therapeutic is long, costly, and fraught with challenges. cas.orgnih.gov Pyridopyridazinone-based drug candidates face the same hurdles that confront the broader drug discovery enterprise.

Prospects: The diverse biological targets and potent activities of pyridopyridazinone derivatives make them attractive candidates for development. The demonstrated ability to systematically optimize these scaffolds for potency, selectivity, and pharmacokinetic properties—such as improving the oral bioavailability of JNK inhibitors from 10% to 87%—highlights the tractability of this chemical class. nih.gov The identification of inhibitors for validated targets like PARP-1 and emerging targets like FER kinase provides a strong rationale for continued development. nih.govnih.gov

Challenges:

High Attrition Rates: Drug development has a high failure rate, with fewer than 14% of candidates entering Phase 1 trials ultimately gaining FDA approval. cas.org This is often due to a lack of efficacy or unforeseen toxicity in humans.

Translational Validity of Preclinical Models: A significant challenge is the poor predictive validity of animal models for human diseases, particularly for complex conditions like neurodegenerative disorders and cancer. cas.orgnih.gov A drug that is effective in a mouse model may not translate to clinical efficacy in patients. nih.gov

Pharmacokinetics and Drug-like Properties: Beyond target engagement, a successful drug must possess appropriate ADME (absorption, distribution, metabolism, and excretion) properties. Early-stage compounds often have liabilities like low bioavailability or rapid clearance that must be overcome through extensive medicinal chemistry efforts. nih.gov

Biomarker Development: To facilitate clinical trials, especially for disease-modifying agents, robust biomarkers are needed to select the right patient populations and to measure target engagement and biological response early in development. nih.gov

Complexity of Disease Biology: A poor understanding of the underlying mechanisms of many diseases makes target identification and validation challenging. cas.orgnih.gov The intricate nature of cellular signaling networks can make it difficult to predict the full consequences of inhibiting a single target. nih.gov

Successfully navigating these challenges will require a multidisciplinary approach, integrating advanced medicinal chemistry, robust preclinical models, and a strong focus on translational science to bring the therapeutic promise of pyridopyridazinone-based compounds to patients. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromopyrido[2,3-D]pyridazin-8(7H)-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a nucleophilic substitution or cyclocondensation approach using pyridazine precursors and brominating agents. Reaction optimization should involve factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . For bromination efficiency, monitor intermediates via HPLC or LC-MS, referencing protocols from structurally analogous brominated heterocycles like 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques (e.g., 1^1H/13^13C NMR for regiochemical confirmation) with chromatographic methods (HPLC with UV/ELSD detection). Cross-validate purity using elemental analysis and X-ray crystallography if feasible, as demonstrated for related pyrido-pyrimidinone derivatives .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine substituent facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) with ligand optimization to mitigate steric hindrance from the fused pyridazinone ring. Compare kinetic data from analogous brominated pyridines, such as 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, to predict reactivity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrophilic/nucleophilic sites and predict regioselectivity in derivatization. Integrate molecular docking studies (e.g., using AutoDock Vina) to assess binding affinity with biological targets, as applied to triazolopyrazinone derivatives . Validate predictions with experimental SAR data .

Q. What strategies resolve contradictions in reported biological activity data for pyridazinone derivatives?

  • Methodological Answer : Conduct meta-analysis of literature data to identify confounding variables (e.g., assay conditions, cell lines). Replicate key studies under controlled conditions, using standardized protocols for platelet aggregation or enzyme inhibition assays, as seen in benzoxazine research . Apply multivariate statistics to isolate structure-activity relationships .

Q. How can AI-driven platforms enhance the development of this compound-based pharmaceuticals?

  • Methodological Answer : Implement machine learning (ML) models trained on reaction databases to predict optimal synthetic pathways and side-reaction byproducts. Use tools like COMSOL Multiphysics for in silico optimization of reaction parameters, reducing trial-and-error experimentation .

Key Considerations for Experimental Design

  • Safety Protocols : Adhere to chemical hygiene plans for brominated compounds, including fume hood use and waste disposal guidelines .
  • Data Integrity : Use encrypted lab notebooks and cloud-based platforms for traceability, aligning with chemical software standards .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.